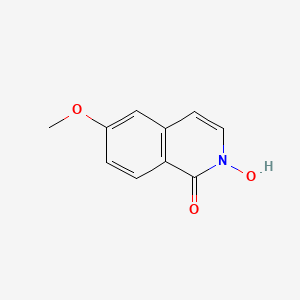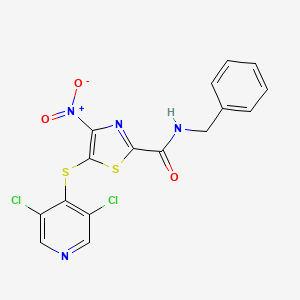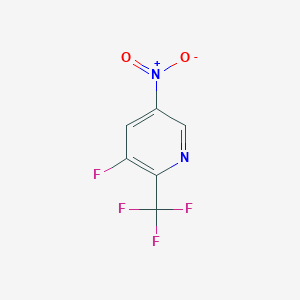
3-Fluoro-5-nitro-2-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-nitro-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. The presence of fluorine atoms and a nitro group in its structure imparts unique physical, chemical, and biological properties. This compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its electron-withdrawing substituents and reduced basicity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-nitro-2-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature . Another approach involves the use of trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions using advanced fluorinating reagents and catalysts. The process conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-5-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The nitro and fluorine groups can be substituted under specific conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions include amino derivatives, substituted pyridines, and oxidized pyridine compounds .
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-nitro-2-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-nitro-2-(trifluoromethyl)pyridine involves its interaction with molecular targets through its electron-withdrawing groups. The nitro and trifluoromethyl groups enhance the compound’s ability to form strong interactions with biological molecules, affecting various pathways and processes. These interactions can lead to the inhibition of enzymes or disruption of cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine
- 2,3-Difluoro-5-(trifluoromethyl)pyridine
Uniqueness
3-Fluoro-5-nitro-2-(trifluoromethyl)pyridine is unique due to the presence of both a nitro group and multiple fluorine atoms. This combination imparts distinct electronic properties, making it more reactive and versatile in various chemical reactions compared to its analogs .
Eigenschaften
Molekularformel |
C6H2F4N2O2 |
|---|---|
Molekulargewicht |
210.09 g/mol |
IUPAC-Name |
3-fluoro-5-nitro-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2F4N2O2/c7-4-1-3(12(13)14)2-11-5(4)6(8,9)10/h1-2H |
InChI-Schlüssel |
YGBKACQCAAATKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1F)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


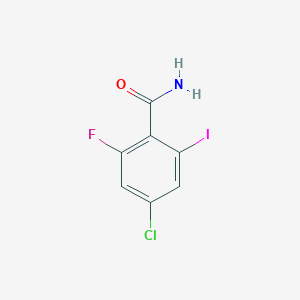



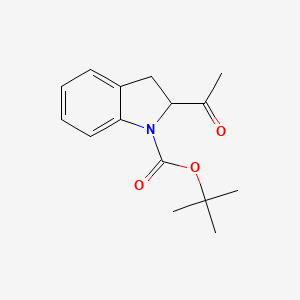

![3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine](/img/structure/B13124111.png)
